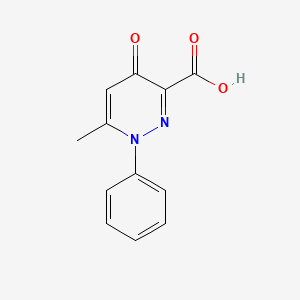

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid

Description

Classification and Nomenclature

The compound 6-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid belongs to the extensive family of heterocyclic organic compounds, specifically classified within the pyridazine subfamily. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound carries the systematic name 6-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, reflecting its structural components and functional group arrangements. The Chemical Abstracts Service has assigned this compound the registry number 68254-08-0, providing a unique identifier for chemical databases and regulatory documentation.

The molecular structure demonstrates the characteristic features of the pyridazine ring system, which consists of a six-membered aromatic ring containing two adjacent nitrogen atoms positioned at the 1 and 2 positions. This particular derivative exhibits additional complexity through the incorporation of a methyl group at position 6, a phenyl substituent at position 1, a ketone functionality at position 4, and a carboxylic acid group at position 3. The systematic nomenclature reflects these structural elements through the descriptive prefix and suffix components that specify the exact positioning and nature of each functional group within the molecular framework.

The compound falls under the broader classification of heterocyclic compounds, which are characterized by the presence of at least one heteroatom within a cyclic ring structure. Specifically, this molecule represents a nitrogen-containing heterocycle, where the two nitrogen atoms within the pyridazine ring system contribute to the unique electronic properties and chemical reactivity patterns observed in this class of compounds. The aromatic nature of the pyridazine core, combined with the presence of multiple functional groups, places this compound within the category of multifunctional heterocyclic molecules with potential for diverse chemical transformations and applications.

Historical Context of Pyridazine Chemistry

The development of pyridazine chemistry traces its origins to the pioneering work of nineteenth-century organic chemists who laid the foundation for understanding this important class of heterocyclic compounds. The term "pyridazine" was first coined by Knorr in his 1885 publication, establishing the nomenclature for compounds containing the distinctive six-membered ring with two adjacent nitrogen atoms. This groundbreaking work provided the conceptual framework for subsequent investigations into the synthesis, properties, and applications of pyridazine derivatives, including the complex substituted variants such as this compound.

Following Knorr's initial nomenclature contribution, the field of pyridazine chemistry experienced significant advancement through the synthetic efforts of Fischer, who successfully synthesized the first substituted pyridazines approximately one year after Knorr's initial work. Fischer's investigations, particularly his classic work on the Fischer indole synthesis, included the preparation of the first pyridazine via the condensation of phenylhydrazine and levulinic acid. This methodological breakthrough demonstrated the feasibility of constructing pyridazine ring systems through systematic organic synthesis approaches, establishing precedents for the development of more complex derivatives like the target compound under investigation.

The historical progression of pyridazine chemistry experienced a significant milestone nine years following Fischer's initial synthetic achievements when Taüber successfully synthesized a pyridazine with no substituents, representing the parent heterocycle in its simplest form. Subsequently, the parent heterocycle was prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, although better synthetic routes were later developed starting with maleic hydrazide. These early synthetic methodologies established the fundamental approaches for constructing pyridazine ring systems that would later be applied to the synthesis of more complex derivatives containing multiple functional groups and substituents.

The field remained relatively dormant for several decades until a significant discovery in 1971 revealed the first naturally occurring pyridazines produced by Streptomyces jamaicensis bacteria. This finding marked a turning point in pyridazine research, as it demonstrated the biological relevance of these heterocyclic systems and sparked renewed interest in their potential applications. The discovery that amino acids classified as hexahydropyridazines could be produced naturally, followed shortly by the identification of pyridazomycin as an antifungal compound produced by Streptomyces violaceoniger, established the pharmaceutical significance of pyridazine derivatives.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of multiple important structural and electronic principles that govern the behavior of aromatic heterocyclic systems. Heterocyclic compounds play fundamental roles in biochemistry and pharmacology, with many biologically active compounds, including essential biomolecules like nucleic acids, vitamins, and amino acids, containing heterocyclic rings in their structures. The pyridazine framework, as exemplified by this compound, contributes to the structural diversity and functional complexity that characterizes modern heterocyclic chemistry.

The aromatic nature of the pyridazine ring system in this compound demonstrates the principle of aromaticity in heterocyclic systems, where the planar, cyclic, and conjugated structure with delocalized pi electrons leads to enhanced stability and unique reactivity patterns. This aromaticity makes aromatic heterocycles like pyridazine derivatives crucial components of many biologically active compounds and functional materials. The specific substitution pattern in this compound illustrates how strategic placement of functional groups can modulate the electronic properties and chemical behavior of the heterocyclic core.

The electron-deficient nature of pyridazine systems, resulting from the strong affinity of both nitrogen atoms for electron density due to nitrogen's greater electronegativity, represents a fundamental principle in heterocyclic chemistry. This electronic deficiency alters stability patterns and influences complexation behavior with metal systems, as demonstrated by the reduced stability of pyridazine metal complexes compared to their benzene analogs. The presence of additional functional groups such as the ketone, carboxylic acid, and phenyl substituents in the target compound further modifies these electronic characteristics, creating opportunities for diverse chemical transformations and applications.

The multifunctional nature of this compound exemplifies the concept of pharmacophore diversity in heterocyclic chemistry, where the combination of different functional groups within a single molecular framework provides multiple sites for molecular recognition and chemical reactivity. The pyridazine structure itself serves as a popular pharmacophore found within numerous herbicides and pharmaceutical compounds, demonstrating the practical significance of this heterocyclic system in applied chemistry and drug development.

Relationship to Other Dihydropyridazine Derivatives

The structural relationship between this compound and other dihydropyridazine derivatives reveals important patterns in molecular design and structure-activity relationships within this class of heterocyclic compounds. Comparative analysis with related structures such as 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, which possesses the molecular formula C₆H₆N₂O₃ and molecular weight of 154.12 grams per mole, demonstrates how structural modifications influence molecular properties and potential applications. The presence of the phenyl substituent in the target compound significantly increases both molecular weight and structural complexity compared to simpler dihydropyridazine derivatives.

Examination of substitution patterns within the dihydropyridazine family reveals the systematic approach to molecular modification exemplified by compounds such as 4,6-dihydroxypyridazine-3-carboxylic acid, which carries the molecular formula C₅H₄N₂O₄ and represents a different substitution pattern on the pyridazine core. These comparative structures illustrate how the positioning and nature of functional groups dramatically influence the chemical properties, reactivity patterns, and potential biological activities of dihydropyridazine derivatives. The carboxylic acid functionality present in multiple derivatives suggests this group's importance for molecular recognition and chemical reactivity within this compound class.

The phenyl substitution pattern observed in this compound connects this compound to a broader family of phenyl-substituted pyridazine derivatives, including 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid, which lacks the methyl group at position 6. This structural comparison highlights the systematic nature of molecular modification within heterocyclic chemistry, where specific substituents can be added or removed to fine-tune molecular properties. The presence of both phenyl and methyl substituents in the target compound creates a unique electronic environment that distinguishes it from both simpler and more complex analogs within the dihydropyridazine family.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₀N₂O₃ | 230.22 | 68254-08-0 | Phenyl, methyl, ketone, carboxylic acid |

| 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 74557-73-6 | Methyl, ketone, carboxylic acid |

| 4,6-Dihydroxypyridazine-3-carboxylic acid | C₅H₄N₂O₄ | 156.10 | 1442437-21-9 | Dihydroxy, carboxylic acid |

| 4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | C₁₁H₈N₂O₃ | 216.19 | 147920-37-4 | Phenyl, ketone, carboxylic acid |

The relationship between this compound and dihydropyridine derivatives, while structurally distinct, demonstrates the broader connections within nitrogen-containing heterocyclic chemistry. Research on dihydropyridine derivatives has shown that substituents at different positions significantly influence biological activity and chemical properties, principles that extend to dihydropyridazine systems. The structural similarities and differences between these heterocyclic families provide insights into the fundamental principles governing heterocyclic chemistry and the rational design of new compounds with desired properties.

Propriétés

IUPAC Name |

6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLQQYCKWAAZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382765 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-08-0 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid has been investigated for its biological activity, particularly in the following areas:

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a derivative was tested against resistant strains of bacteria, demonstrating significant efficacy in inhibiting growth .

Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines .

Anti-inflammatory Effects : The compound has also been studied for its potential to modulate inflammatory responses. In animal models, it reduced markers of inflammation, suggesting a therapeutic role in conditions like arthritis .

Agricultural Applications

The compound's ability to act as a biopesticide is noteworthy. Its derivatives have been tested for effectiveness against agricultural pests and pathogens, showing promise as environmentally friendly alternatives to synthetic pesticides. Field trials indicated a reduction in pest populations without harming beneficial insects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF7) by 70% after 48 hours at a concentration of 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For instance, some derivatives may inhibit enzyme activity or interfere with cellular signaling pathways, leading to their observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the methyl group at the 6-position.

6-Methyl-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the keto group at the 4-position.

Uniqueness

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the keto group at the 4-position. This combination of functional groups may contribute to its distinct chemical reactivity and potential biological activities .

Activité Biologique

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid (commonly referred to as the compound) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- CAS Number : 68254-08-0

These properties are critical for understanding the compound's interactions and efficacy in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often include the formation of the dihydropyridazine core followed by functionalization at various positions to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. A study highlighted that various analogs, including those similar to 6-Methyl-4-oxo-1-phenyl derivatives, have shown effectiveness against prostate cancer cell lines (LNCaP) by inhibiting androgen receptor activity . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Reports indicate that certain derivatives possess a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as pathogenic fungi such as Candida species . The minimum inhibitory concentration (MIC) values for these activities are crucial for determining therapeutic potential.

Cannabinoid Receptor Modulation

Notably, research has identified that compounds with a similar structure can act as selective modulators of cannabinoid receptors, particularly CB2 receptors. This suggests potential applications in pain management and anti-inflammatory therapies . The efficacy of these compounds is often measured through their binding affinity and functional activity at the receptor level.

Study on Prostate Cancer

In a comparative study involving several dihydropyridazine derivatives, the compound was tested for its ability to inhibit prostate cancer cell proliferation. Results indicated that specific substitutions on the phenyl ring significantly enhanced antiandrogenic activity compared to other known inhibitors like enzalutamide .

Antifungal Activity Assessment

Another study assessed the antifungal efficacy of 6-Methyl-4-oxo derivatives against Candida albicans. The results showed a synergistic effect when combined with fluconazole, indicating potential for combination therapies in treating resistant fungal infections .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and its derivatives?

- Methodological Answer : Common approaches involve heterocyclic condensation and cyclization. For example, Mo(CO)₆-mediated rearrangement of isoxazole intermediates can yield 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives (Scheme 1 in ). Alternative routes include palladium/copper-catalyzed condensation of aryl aldehydes with aminopyridines, followed by functionalization (e.g., ). Solvents like DMF or toluene are critical for stabilizing intermediates, while reaction temperature (80–120°C) influences regioselectivity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% threshold).

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl at C6, phenyl at N1).

- Mass Spectrometry : Validates molecular weight (e.g., MW 160.17 for the base compound, ).

Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Standard assays include:

- Anti-proliferative assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., prostate cancer PC-3 cells).

- Enzyme inhibition studies : Target kinases or oxidoreductases using fluorogenic substrates.

- Autophagy induction : LC3-II/LC3-I ratio analysis via western blot (e.g., ).

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer :

- Catalyst Optimization : Palladium/copper systems enhance cross-coupling efficiency ( ).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) reduces side reactions.

- Protecting Groups : Use of tert-butyl or benzyl groups to shield reactive sites (e.g., ).

Q. What crystallographic techniques elucidate the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Key parameters include:

- Space Group : Triclinic (as in ).

- Unit Cell Dimensions : .

- Hydrogen Bonding : Carboxylic acid groups form intermolecular H-bonds, stabilizing the lattice .

Q. How do structural modifications influence biological activity in dihydropyridazine derivatives?

- Methodological Answer : Substituent effects are evaluated via SAR studies:

| Position | Substituent | Activity Trend | Reference |

|---|---|---|---|

| C6 | Methyl (default) | Moderate anti-cancer activity | |

| C6 | Fluoro | Enhanced cytotoxicity | |

| N1 | p-Nitro-phenyl | Variable efficacy |

- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂) may enhance target binding, while bulky substituents (e.g., piperidinyl) alter pharmacokinetics .

Q. How can contradictions in biological data between similar derivatives be resolved?

- Methodological Answer :

- Dose-Response Curves : Confirm IC₅₀ consistency across replicates.

- Metabolic Stability : Assess liver microsome degradation (e.g., CYP450 isoforms).

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions.

Example: Fluoro-substituted analogs in show higher potency but poorer solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.